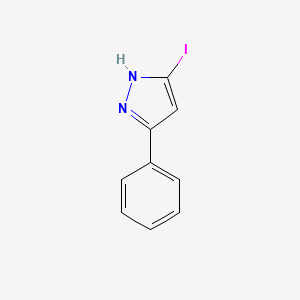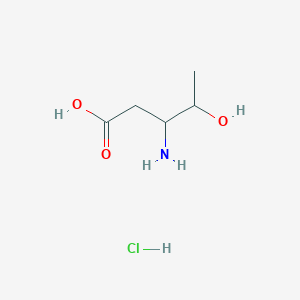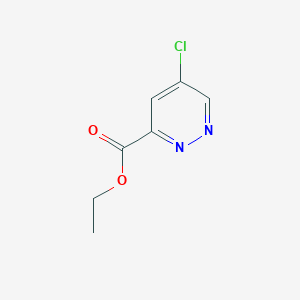
Ethyl 3-(2-methylpyrazol-3-yl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(1-methyl-1H-pyrazol-5-yl)-2-Propenoic acid ethyl ester is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(1-methyl-1H-pyrazol-5-yl)-2-Propenoic acid ethyl ester typically involves the condensation of 1-methyl-1H-pyrazole-5-carbaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, followed by esterification to yield the desired product. The reaction conditions generally include refluxing the reactants in ethanol for several hours.
Industrial Production Methods
On an industrial scale, the production of (2E)-3-(1-methyl-1H-pyrazol-5-yl)-2-Propenoic acid ethyl ester can be achieved through continuous flow synthesis. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated reactors and real-time monitoring systems ensures consistent product quality.
化学反応の分析
Types of Reactions
(2E)-3-(1-methyl-1H-pyrazol-5-yl)-2-Propenoic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction of the compound can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions with amines or alcohols, forming amides or other esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or other esters.
科学的研究の応用
(2E)-3-(1-methyl-1H-pyrazol-5-yl)-2-Propenoic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the pyrazole ring.
Medicine: Explored for its potential anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of (2E)-3-(1-methyl-1H-pyrazol-5-yl)-2-Propenoic acid ethyl ester involves its interaction with specific molecular targets. The pyrazole ring can bind to enzyme active sites, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application being studied.
類似化合物との比較
Similar Compounds
(2E)-3-(1H-pyrazol-5-yl)-2-Propenoic acid ethyl ester: Lacks the methyl group on the pyrazole ring.
(2E)-3-(1-methyl-1H-pyrazol-3-yl)-2-Propenoic acid ethyl ester: Methyl group is positioned differently on the pyrazole ring.
(2E)-3-(1-methyl-1H-pyrazol-5-yl)-2-Propenoic acid methyl ester: Contains a methyl ester group instead of an ethyl ester group.
Uniqueness
(2E)-3-(1-methyl-1H-pyrazol-5-yl)-2-Propenoic acid ethyl ester is unique due to the specific positioning of the methyl group on the pyrazole ring and the presence of the ethyl ester group
特性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC名 |
ethyl 3-(2-methylpyrazol-3-yl)prop-2-enoate |
InChI |
InChI=1S/C9H12N2O2/c1-3-13-9(12)5-4-8-6-7-10-11(8)2/h4-7H,3H2,1-2H3 |
InChIキー |
KLXDWOCNGSZFPU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C=CC1=CC=NN1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1R,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B13657075.png)
![1-Methyl-3-((13-oxo-17-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-3,6,9-trioxa-12-azaheptadecyl)carbamoyl)pyridin-1-ium](/img/structure/B13657090.png)

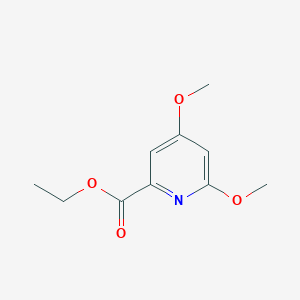
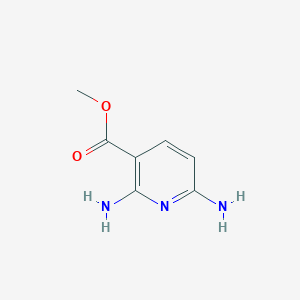
![5-[3,5-bis[4-(4-carboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13657109.png)


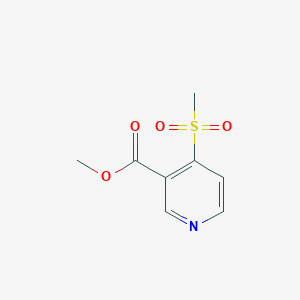
![(R)-1-((3aR,5R,6S,6aR)-6-(Benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-2-((tert-butyldimethylsilyl)oxy)ethyl acetate](/img/structure/B13657120.png)
